Cas no 884494-35-3 (2-Chloro-5-fluoro-3-hydroxypyridine)
2-Chloro-5-fluoro-3-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-fluoropyridin-3-ol
- 2-Chloro-5-fluoro-3-hydroxypyridine
- 2-Chloro-5-fluoro-pyridin-3-ol
- 3-Pyridinol,2-chloro-5-fluoro-
- AK113168
- PubChem17054
- 2-chloro-5-fluoro-3-pyridinol
- QGIBCEFTNKAIAZ-UHFFFAOYSA-N
- 4121AC
- FCH846926
- 2-chloranyl-5-fluoranyl-pyridin-3-ol
- AB13634
- PC445038
- AX8029811
- ST24040370
- 2-Chloro-5-fluoro-pyridin-3-ol, Aldric
- 2-Chloro-5-fluoro-3-pyridinol (ACI)
- 2-Chloro-5-fluoro-pyridin-3-ol, AldrichCPR
- Y10122
- 884494-35-3
- SY110059
- CS-W006394
- MFCD03095268
- DS-6110
- DB-024976
- SCHEMBL1155777
- DTXSID90640095
- AC-33399
- AKOS006275788
-
- MDL: MFCD03095268
- Inchi: 1S/C5H3ClFNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H
- InChI Key: QGIBCEFTNKAIAZ-UHFFFAOYSA-N
- SMILES: FC1C=C(O)C(Cl)=NC=1
Computed Properties
- Exact Mass: 146.98900
- Monoisotopic Mass: 146.9887196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1
Experimental Properties
- Flash Point: 100℃
- PSA: 33.12000
- LogP: 1.57970
2-Chloro-5-fluoro-3-hydroxypyridine Security Information
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-Chloro-5-fluoro-3-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010477-250mg |
2-Chloro-5-fluoro-3-hydroxypyridine |
884494-35-3 | 95% | 250mg |
$189.21 | 2023-08-31 | |
| Alichem | A029010477-1g |
2-Chloro-5-fluoro-3-hydroxypyridine |
884494-35-3 | 95% | 1g |
$473.01 | 2023-08-31 | |
| Alichem | A029010477-5g |
2-Chloro-5-fluoro-3-hydroxypyridine |
884494-35-3 | 95% | 5g |
$1441.55 | 2023-08-31 | |
| ChemScence | CS-W006394-250mg |
2-Chloro-5-fluoropyridin-3-ol |
884494-35-3 | 99.79% | 250mg |
$40.0 | 2022-04-26 | |
| ChemScence | CS-W006394-1g |
2-Chloro-5-fluoropyridin-3-ol |
884494-35-3 | 99.79% | 1g |
$135.0 | 2022-04-26 | |
| ChemScence | CS-W006394-5g |
2-Chloro-5-fluoropyridin-3-ol |
884494-35-3 | 99.79% | 5g |
$471.0 | 2022-04-26 | |
| ChemScence | CS-W006394-10g |
2-Chloro-5-fluoropyridin-3-ol |
884494-35-3 | 99.79% | 10g |
$848.0 | 2022-04-26 | |
| TRC | C584938-25mg |
2-Chloro-5-fluoro-3-hydroxypyridine |
884494-35-3 | 25mg |
$92.00 | 2023-05-18 | ||
| TRC | C584938-50mg |
2-Chloro-5-fluoro-3-hydroxypyridine |
884494-35-3 | 50mg |
$150.00 | 2023-05-18 | ||
| TRC | C584938-100mg |
2-Chloro-5-fluoro-3-hydroxypyridine |
884494-35-3 | 100mg |
$224.00 | 2023-05-18 |
2-Chloro-5-fluoro-3-hydroxypyridine Production Method
Production Method 1
1.2 Reagents: Sodium peroxoborate , Oxygen Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2-Chloro-5-fluoro-3-hydroxypyridine Raw materials
2-Chloro-5-fluoro-3-hydroxypyridine Preparation Products
2-Chloro-5-fluoro-3-hydroxypyridine Suppliers
2-Chloro-5-fluoro-3-hydroxypyridine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-Chloro-5-fluoro-3-hydroxypyridine
2-Chloro-5-fluoro-3-hydroxypyridine (CAS No. 884494-35-3): A Versatile Building Block in Modern Pharmaceutical Chemistry
In the realm of heterocyclic compounds, 2-Chloro-5-fluoro-3-hydroxypyridine (CAS No. 884494-35-3) has emerged as a crucial pharmaceutical intermediate with growing importance in drug discovery. This halogenated pyridine derivative combines unique structural features that make it particularly valuable for designing bioactive molecules, especially in the development of kinase inhibitors and antiviral agents.
The molecular structure of 2-Chloro-5-fluoro-3-hydroxypyridine presents three distinct functional groups: a chloro substituent at position 2, a fluoro substituent at position 5, and a hydroxyl group at position 3. This strategic arrangement of electron-withdrawing and electron-donating groups creates an ideal platform for nucleophilic aromatic substitution reactions, which explains its popularity among medicinal chemists seeking to develop targeted therapies.
Recent trends in pharmaceutical research show increased interest in fluorinated pyridine derivatives, with 2-Chloro-5-fluoro-3-hydroxypyridine being frequently mentioned in patent literature for cancer treatment applications. The presence of both chlorine and fluorine atoms enhances the compound's ability to participate in hydrogen bonding and π-stacking interactions with biological targets, making it particularly valuable in structure-activity relationship studies.
From a synthetic chemistry perspective, 2-Chloro-5-fluoro-3-hydroxypyridine serves as an excellent precursor for preparing various biologically active compounds. Its hydroxyl group can be easily modified through etherification or esterification reactions, while the chloro substituent provides a handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are particularly relevant in the context of developing personalized medicine approaches.
The growing demand for 2-Chloro-5-fluoro-3-hydroxypyridine reflects broader market trends in precision medicine and small molecule therapeutics. Pharmaceutical companies are increasingly focusing on fluorine-containing drugs, with approximately 30% of newly approved drugs containing at least one fluorine atom. This compound's unique combination of fluorine and chlorine substituents positions it as a valuable asset in drug discovery pipelines.
Quality control of 2-Chloro-5-fluoro-3-hydroxypyridine typically involves advanced analytical techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound generally appears as a white to off-white crystalline powder with high chemical stability under standard storage conditions. Proper handling requires standard laboratory precautions, though it doesn't fall under any special regulatory categories.
Environmental considerations for halogenated pyridine derivatives have gained attention in recent years. While 2-Chloro-5-fluoro-3-hydroxypyridine doesn't pose significant environmental hazards, responsible disposal methods should be followed according to local regulations. Many manufacturers now offer green chemistry alternatives for its synthesis, reducing the environmental footprint of production processes.
The future outlook for 2-Chloro-5-fluoro-3-hydroxypyridine appears promising, particularly in the development of next-generation therapeutics targeting protein-protein interactions. Its structural versatility makes it suitable for fragment-based drug design approaches that are gaining traction in pharmaceutical research. Additionally, the compound shows potential applications in agrochemical research and material science, expanding its utility beyond traditional medicinal chemistry applications.
For researchers working with 2-Chloro-5-fluoro-3-hydroxypyridine, proper characterization is essential. The compound typically displays characteristic IR absorption bands for the hydroxyl group (around 3200-3400 cm⁻¹) and aromatic C-F stretching (around 1250 cm⁻¹). In proton NMR, the aromatic protons appear as distinct multiplets in the 7-8 ppm region, while the hydroxyl proton may appear as a broad singlet.
In conclusion, 2-Chloro-5-fluoro-3-hydroxypyridine (CAS No. 884494-35-3) represents an important chemical building block with wide-ranging applications in pharmaceutical research and development. Its unique combination of halogen substituents and hydroxyl functionality provides multiple vectors for structural modification, making it invaluable for medicinal chemistry programs. As drug discovery efforts continue to evolve toward more targeted approaches, the demand for specialized intermediates like this halogenated pyridine is expected to grow significantly in the coming years.
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